

# An In-depth Technical Guide to 2-Amino-5-bromopyrazine (formerly JC168)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: JC168

Cat. No.: B15587691

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthetic applications of 2-Amino-5-bromopyrazine, a key intermediate in the development of novel therapeutics and other bioactive compounds. The identifier "**JC168**" has been traced to a product code for this compound.

## Chemical Structure and Identification

2-Amino-5-bromopyrazine is a halogenated heterocyclic amine. Its structure is characterized by a pyrazine ring substituted with an amino group and a bromine atom.

Identifier	Value
IUPAC Name	5-bromopyrazin-2-amine
CAS Number	59489-71-3
Molecular Formula	C <sub>4</sub> H <sub>4</sub> BrN <sub>3</sub>
SMILES	<chem>Nc1cnc(Br)cn1</chem>
InChI Key	KRRTXVSBTPCDOS-UHFFFAOYSA-N

## Physicochemical Properties

A summary of the key physical and chemical properties of 2-Amino-5-bromopyrazine is provided below.

Property	Value	Source
Molecular Weight	174.00 g/mol	[1]
Appearance	Pale yellow to yellow or brown solid/powder	[2]
Melting Point	113-117 °C	[1]
Boiling Point	274.2 °C at 760 mmHg	[3]
Solubility	Soluble in methanol, ethanol, isopropanol, and N,N-dimethylformamide (DMF). Solubility increases with temperature.	[4]
Purity	Typically ≥97%	

## Biological Significance and Applications

2-Amino-5-bromopyrazine is a versatile building block in medicinal chemistry and agrochemical synthesis.[2] Its primary significance lies in its role as a key intermediate for the synthesis of more complex molecules with a range of biological activities. The bromine atom provides a reactive handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse molecular fragments.[5]

While 2-Amino-5-bromopyrazine itself is not known to have significant direct biological activity, it is a crucial component in the synthesis of compounds targeting a variety of biological pathways. It is frequently utilized in the development of anti-cancer and anti-inflammatory agents.[2][5]

## Experimental Protocols

### Synthesis of 2-Amino-5-bromopyrazine

Method 1: Bromination of 2-Aminopyrazine with N-Bromosuccinimide (NBS)

This method provides a straightforward approach to the synthesis of 2-Amino-5-bromopyrazine.

- Materials:
  - 2-Aminopyrazine
  - N-Bromosuccinimide (NBS)
  - Acetonitrile
- Procedure:
  - Dissolve 2-aminopyrimidine in acetonitrile in a reaction vessel.
  - Cool the solution in an ice bath.
  - Add N-bromosuccinimide to the cooled solution.
  - Stir the reaction mixture in the dark at room temperature overnight.
  - Remove the solvent under reduced pressure.
  - Wash the residue with water.
  - Filter the solid product and dry it under a vacuum to yield 2-Amino-5-bromopyrazine.

#### Method 2: Bromination of 2-Aminopyridine with Phenyltrimethylammonium Tribromide

This protocol offers an alternative route with good yield and mild reaction conditions.

- Materials:
  - 2-Aminopyridine
  - Phenyltrimethylammonium tribromide
  - Chloroform
  - Saturated sodium chloride solution

- Anhydrous sodium sulfate
- Benzene
- Procedure:
  - In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, combine 2-aminopyridine, phenyltrimethylammonium tribromide, and chloroform.
  - Stir the mixture at 25-30°C for 2 hours.
  - Wash the reaction mixture with a saturated sodium chloride solution.
  - Separate the organic layer and wash it with water.
  - Dry the organic phase with anhydrous sodium sulfate and filter.
  - Remove the chloroform by rotary evaporation to obtain an oil.
  - Cool the oil in an ice-water bath and add water to precipitate the solid crude product.
  - Recrystallize the crude product from benzene, filter, and dry to obtain the final product.[\[6\]](#)  
[\[7\]](#)

## Suzuki-Miyaura Cross-Coupling Reaction using 2-Amino-5-bromopyrazine

This protocol details a general procedure for the palladium-catalyzed cross-coupling of 2-Amino-5-bromopyrazine with an arylboronic acid.

- Materials:
  - 2-Amino-5-bromopyrazine
  - Arylboronic acid
  - Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
  - Base (e.g., Potassium carbonate)

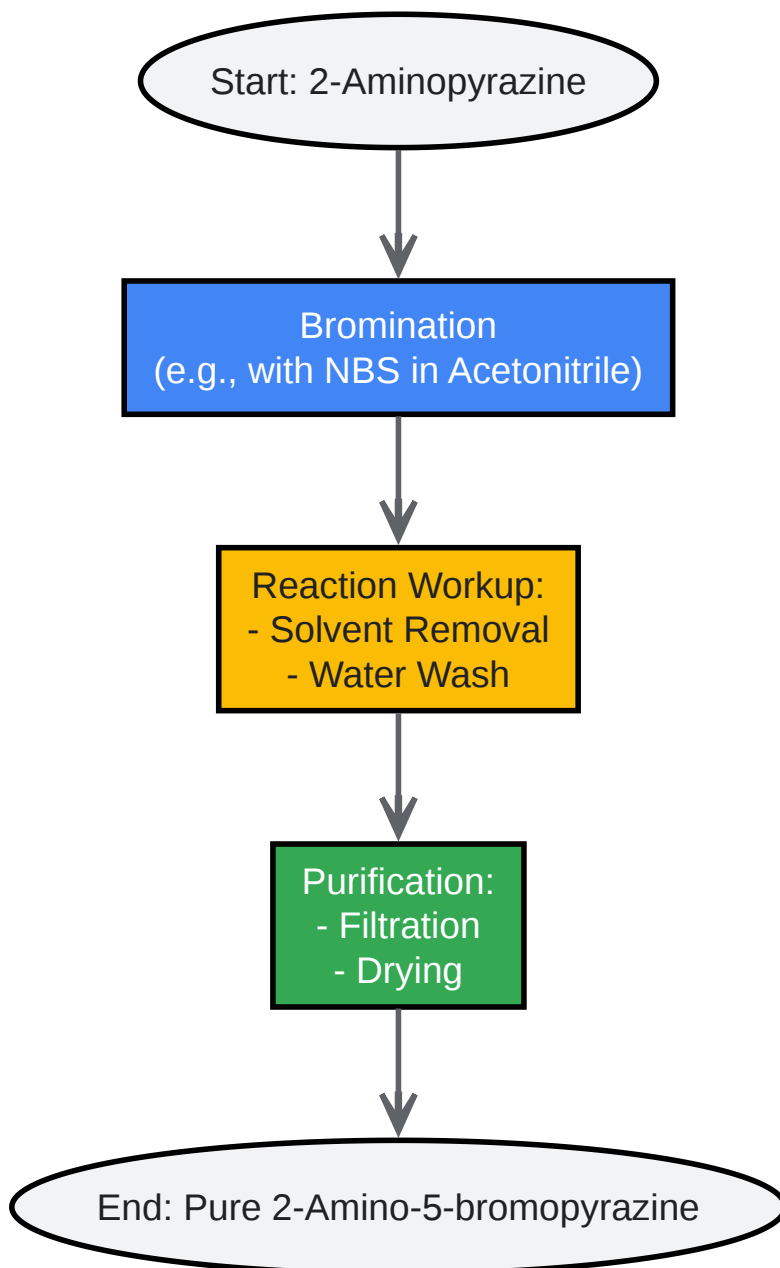
- Solvent system (e.g., 1,4-dioxane/water)
  - Procedure:
    - In a reaction flask, combine 2-Amino-5-bromopyrazine, the arylboronic acid, and the base.
    - Add the palladium catalyst.
    - Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
    - Add the degassed solvent system.
    - Stir the reaction mixture at 80-90 °C under the inert atmosphere.
    - Monitor the reaction progress using TLC or LC-MS.
    - Upon completion, cool the reaction mixture to room temperature.
    - Proceed with standard workup and purification procedures to isolate the coupled product.
- [8]

## Visualizations

### Synthetic Workflow for 2-Amino-5-bromopyrazine

The following diagram illustrates a typical workflow for the synthesis and purification of 2-Amino-5-bromopyrazine.

## Synthesis of 2-Amino-5-bromopyrazine Workflow



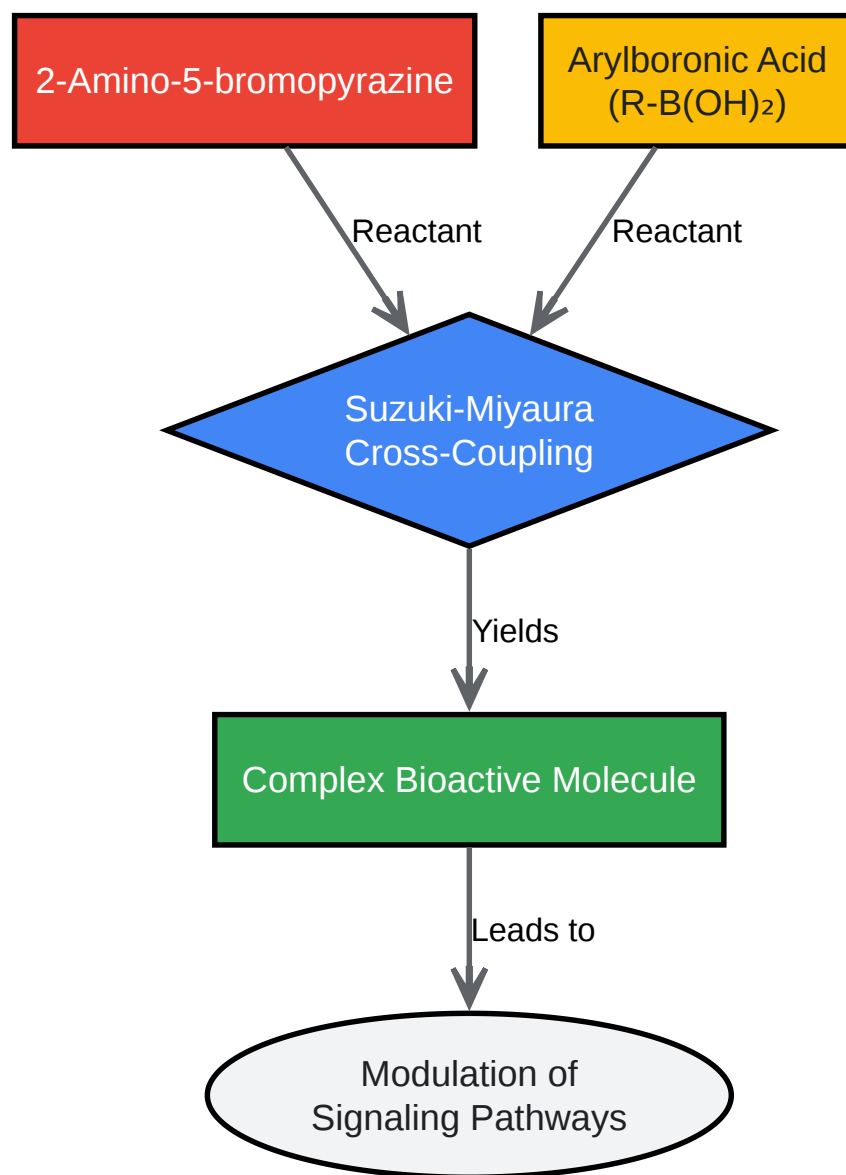
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Caption: A generalized workflow for the synthesis of 2-Amino-5-bromopyrazine.

## Role as a Key Intermediate in Drug Discovery

This diagram illustrates the role of 2-Amino-5-bromopyrazine as a building block in the synthesis of biologically active molecules via cross-coupling reactions.

## 2-Amino-5-bromopyrazine in Bioactive Molecule Synthesis



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Caption: Role of 2-Amino-5-bromopyrazine in synthesizing bioactive molecules.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

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